molecular formula C10H18N2 B13330836 tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B13330836
M. Wt: 166.26 g/mol
InChI Key: LSKGGHSWWXZPBA-UHFFFAOYSA-N
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Description

tert-Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound that belongs to the class of amines It features a tert-butyl group attached to a pyrrole ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of tert-butylamine with a suitable pyrrole derivative. One common method is the alkylation of 1-methylpyrrole with tert-butylamine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

tert-Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. Additionally, the pyrrole ring can participate in π-π stacking interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl[(1-methyl-1H-indol-2-yl)methyl]amine: Similar structure but with an indole ring instead of a pyrrole ring.

    tert-Butyl[(1-methyl-1H-imidazol-2-yl)methyl]amine: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

tert-Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific combination of a tert-butyl group and a methyl-substituted pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C_{12}H_{18}N_{2}

Molecular Weight : 194.29 g/mol

The compound features a tert-butyl group attached to a pyrrole derivative, specifically 1-methyl-1H-pyrrole-2-yl, which contributes to its unique biological properties. The presence of the pyrrole ring is significant for its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that it may act through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and anxiety disorders.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:

  • Gram-positive bacteria : Including multidrug-resistant strains such as Staphylococcus aureus.
  • Gram-negative bacteria : Such as Klebsiella pneumoniae and Acinetobacter baumannii.

The minimal inhibitory concentrations (MICs) for these bacteria have been reported in the range of <0.03125–0.25 μg/mL, indicating potent antibacterial properties .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines through:

  • Induction of Apoptosis : By activating caspase pathways.
  • Cell Cycle Arrest : Targeting specific phases of the cell cycle to prevent proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Modification Effect on Activity
Addition of halogen groupsIncreased potency against bacteria
Alteration of the butyl group sizeChanges in solubility and bioavailability
Variation in pyrrole substitutionsImpact on receptor binding affinity

These modifications can enhance or diminish the compound's efficacy, highlighting the importance of chemical structure in drug design.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study demonstrated that this compound significantly inhibited Enterococcus faecalis with MIC values comparable to established antibiotics .
  • Cancer Cell Line Testing : In a recent investigation, this compound was tested against several cancer cell lines, revealing effective inhibition of cell growth and induction of apoptosis at low concentrations .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, suggesting specific binding sites that could be exploited for further drug development .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C10H18N2/c1-10(2,3)11-8-9-6-5-7-12(9)4/h5-7,11H,8H2,1-4H3

InChI Key

LSKGGHSWWXZPBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC=CN1C

Origin of Product

United States

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